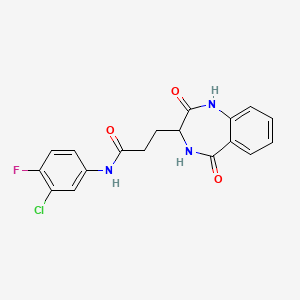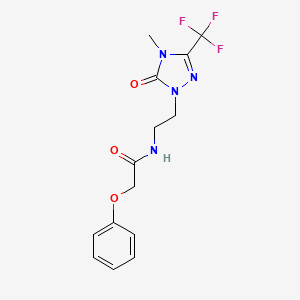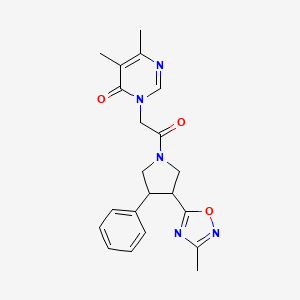
5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is an organic compound that has garnered significant interest due to its diverse applications in scientific research
準備方法
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of this compound often begins with the preparation of the pyrimidinone core, typically through cyclization reactions of appropriate precursors under specific conditions.
Route 2: The oxadiazole group can be synthesized via cyclization of hydrazides with appropriate reagents.
Route 3: The pyrrolidine ring is usually constructed through multi-step synthetic routes involving intermediate formation of ketones, followed by cyclization.
Industrial Production Methods: The industrial production of such a complex compound would likely employ automated and continuous flow synthesis to improve yield and reduce the reaction time. High-throughput screening of reaction conditions would be essential to optimize each step for commercial-scale production.
化学反応の分析
Types of Reactions:
Oxidation and Reduction: Due to the presence of various functional groups, it can undergo oxidation reactions especially on the methyl groups.
Substitution Reactions: Nucleophilic substitution reactions are possible at the oxadiazole and pyrimidinone rings due to the electron-rich nature of these systems.
Condensation Reactions: The keto group on the pyrrolidine ring is prone to condensation reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Including lithium aluminum hydride for reduction processes.
Nucleophiles: Such as amines and alcohols for substitution and condensation reactions.
Major Products Formed: These reactions typically yield derivatives with modifications at the methyl, phenyl, and keto groups, creating a range of products with potentially varied biological activities.
科学的研究の応用
In Chemistry:
It serves as a building block for the synthesis of complex organic molecules.
In Biology and Medicine:
The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its derivatives are being studied for anti-inflammatory and anti-cancer properties.
In Industry:
Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
作用機序
The exact mechanism by which this compound exerts its effects depends largely on its derivatives and specific application:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways: Through binding to molecular targets, it can modulate signaling pathways crucial for cell survival, proliferation, or apoptosis.
類似化合物との比較
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one
4-phenylpyrrolidin-1-yl derivatives
These compounds share structural similarities but differ in functional groups, which can significantly affect their reactivity and biological activity.
Uniqueness: What sets 5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one apart is its integrated functional groups that allow for diverse chemical reactivity, making it a versatile compound for various applications.
特性
IUPAC Name |
5,6-dimethyl-3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-14(2)22-12-26(21(13)28)11-19(27)25-9-17(16-7-5-4-6-8-16)18(10-25)20-23-15(3)24-29-20/h4-8,12,17-18H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXFCRATSBGILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
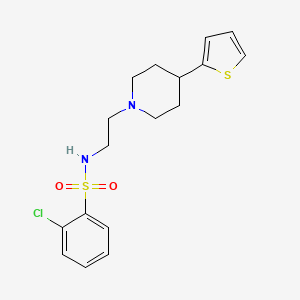
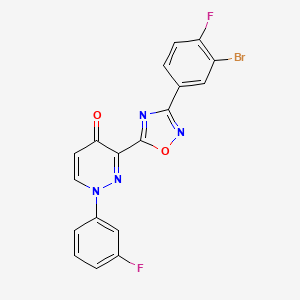
![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2708981.png)
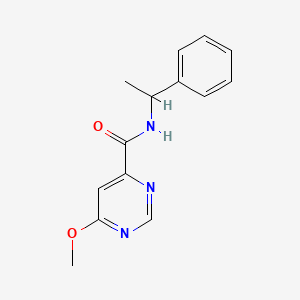
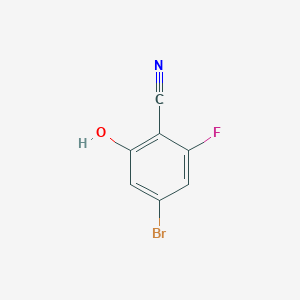
![N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2708989.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2708991.png)
![1-(4-Chlorobenzenesulfonyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708992.png)

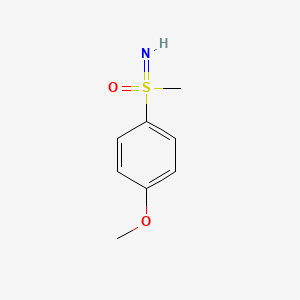
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2708997.png)
